

A Technical Guide to Nanaomycin B from *Streptomyces rosa* subsp. *notoensis*

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Compound of Interest

Compound Name: *Nanaomycin B*

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This document provides an in-depth technical overview of the biosynthesis, regulation, and production of **Nanaomycin B** by the actinomycete *Streptomyces rosa* subsp. *notoensis*. It is designed to serve as a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows.

The Producing Organism: *Streptomyces rosa* subsp. *notoensis*

Streptomyces rosa subsp. *notoensis*, particularly strain OS-3966, is a Gram-positive, filamentous soil bacterium known for its production of a series of quinone-related antibiotics known as nanaomycins.[1] This genus is renowned for its complex developmental cycle, involving the formation of aerial mycelium and spores, a process often linked to the production of secondary metabolites.[2] To date, at least twelve nanaomycin analogues (A-K) have been identified from this organism, each with distinct chemical structures and biological activities.[3] [4] Nanaomycins A and B were among the first to be isolated and characterized, showing inhibitory activity against mycoplasmas, fungi, and Gram-positive bacteria.[1] More recently discovered analogues, such as Nanaomycin K, have been investigated for their potential as anti-cancer agents, specifically as inhibitors of the epithelial-mesenchymal transition (EMT).[5] [6]

Biosynthesis of Nanaomycin B

Nanaomycins are classified as polyketides, which are synthesized from acetate precursors via a polyketide synthase (PKS) pathway.[7] The biosynthetic gene cluster (BGC) in the *Streptomyces* genome contains all the necessary enzymatic machinery for its production.[8] The terminal steps of **Nanaomycin B** biosynthesis follow a specific, sequential conversion of nanaomycin intermediates.

The Biosynthetic Pathway

The biosynthesis of **Nanaomycin B** proceeds through a defined enzymatic cascade starting from the precursor Nanaomycin D. The established sequence is: Nanaomycin D → Nanaomycin A → Nanaomycin E → **Nanaomycin B**. [9]

- Nanaomycin D to Nanaomycin A: This conversion is catalyzed by the enzyme Nanaomycin D reductase. The process involves the reduction of Nanaomycin D to a hydroquinone intermediate, which then non-enzymatically rearranges to form Nanaomycin A through intramolecular electron transfer.[10] This initial step requires NADH as a cofactor and must occur under anaerobic conditions.[9][10]
- Nanaomycin A to Nanaomycin E: An epoxide-forming reaction converts Nanaomycin A into Nanaomycin E. This step is catalyzed by Nanaomycin A monooxygenase, which requires either NADH or NADPH and molecular oxygen (O₂), characteristic of a monooxygenase-type reaction.[11]
- Nanaomycin E to **Nanaomycin B**: The final step is a reductive opening of the epoxide ring of Nanaomycin E to form **Nanaomycin B**. This novel reaction is catalyzed by **Nanaomycin B** synthetase and requires NADH or NADPH as a cofactor.[11]



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The biosynthetic pathway of **Nanaomycin B** from acetate in *S. rosa subsp. notoensis*.

Regulation of Nanaomycin Production

The production of secondary metabolites like nanaomycin in *Streptomyces* is tightly controlled by complex regulatory networks that respond to environmental and physiological cues.[12][13]

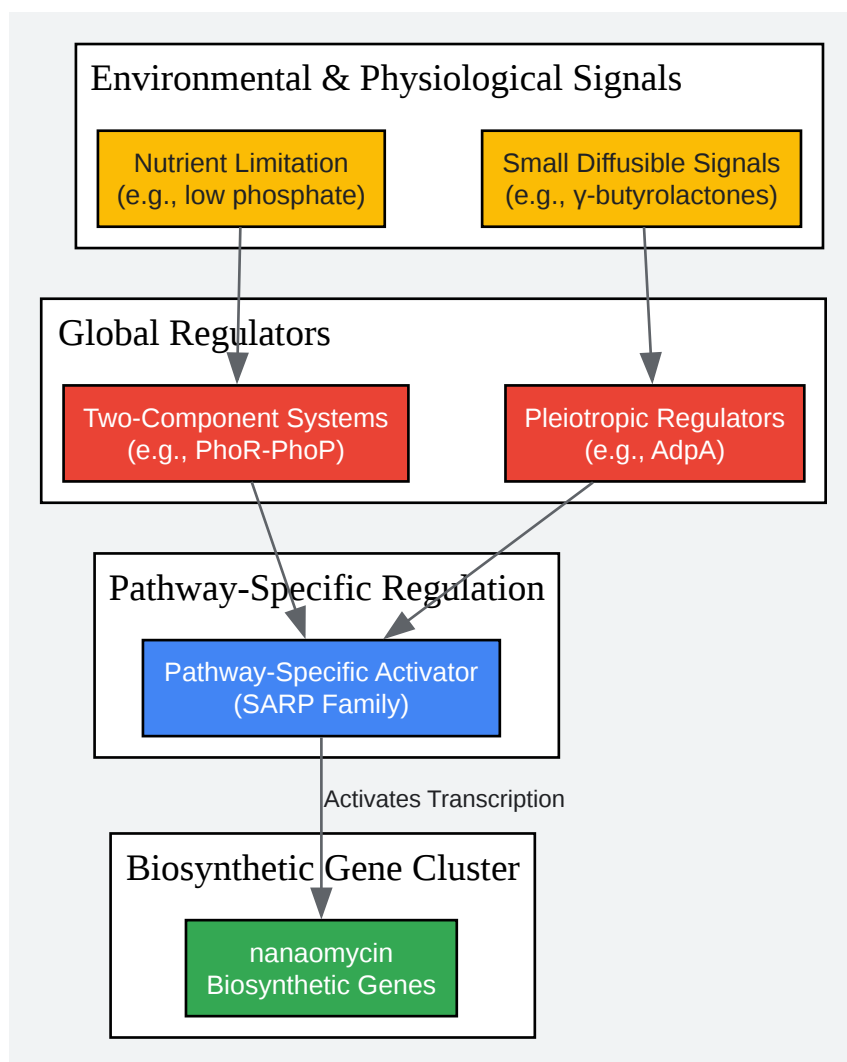
Phosphate Regulation

One of the key regulatory signals is the concentration of inorganic phosphate. Studies have shown that high concentrations of phosphate inhibit **nanaomycin** biosynthesis. This regulation appears to occur at a stage between the initial acetate precursor and the formation of Nanaomycin D, as the bioconversions of D to A and A to E are only slightly affected by phosphate levels.[14] This control is likely mediated by the PhoR-PhoP two-component system, a global regulator of phosphate metabolism and secondary metabolism in *Streptomyces*.[15]

Global Regulatory Networks

Nanaomycin biosynthesis is likely governed by the hierarchical regulatory cascades typical of *Streptomyces*.[16] This system involves:

- **Small Diffusible Signaling Molecules:** Hormone-like molecules such as γ -butyrolactones (GBLs) and furans often act as triggers for antibiotic production by binding to specific receptor proteins.[17]
- **Global and Pleiotropic Regulators:** Signals from the environment and signaling molecules are integrated by global regulators (e.g., two-component systems like PhoR-PhoP) and pleiotropic regulators (e.g., AdpA, DasR), which control both morphological differentiation and the expression of multiple secondary metabolite clusters.[2]
- **Pathway-Specific Regulators:** These global signals are ultimately transmitted to pathway-specific activators, such as those from the *Streptomyces* Antibiotic Regulatory Protein (SARP) family.[16] These activators bind directly to promoter regions within the **nanaomycin** BGC to switch on the transcription of the biosynthetic genes.



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Generalized regulatory cascade for antibiotic production in *Streptomyces*.

Quantitative Data Summary

The following tables summarize key quantitative data related to the **nanaomycin** biosynthetic pathway and the biological activity of its products.

Table 1: Enzyme Properties for Nanaomycin D Reductase[9][18]

Parameter	Value	Conditions
Enzyme Source	Streptomyces rosa var. notoensis	Crude extract purification
Molecular Weight	68,000 Daltons	-
Prosthetic Group	FAD	Flavoprotein
Km (Nanaomycin D)	250 μ M	pH 5.0, 37°C
Km (NADH)	62 μ M	pH 5.0, 37°C
Optimal pH	5.0	-
Optimal Temp.	37°C	-

| Inhibitors | 1 mM Cu²⁺, NADH (>50 μ M) | - |

Table 2: Biological Activity and Toxicity of Nanaomycins

Compound	Activity Metric	Value	Target/Model	Reference
Nanaomycin A	LD₅₀ (i.p.)	28.2 mg/kg	Mice	[1]
Nanaomycin B	LD ₅₀ (i.p.)	169 mg/kg	Mice	[1]
Nanaomycin A	IC ₅₀	500 nM	DNMT3B (enzyme)	[19]
Nanaomycin A	IC ₅₀	400 nM	HCT116 (colon cancer cells)	[19]
Nanaomycin A	IC ₅₀	4100 nM	A549 (lung cancer cells)	[19]

| Nanaomycin A | IC₅₀ | 800 nM | HL60 (leukemia cells) |[19] |

Experimental Protocols

This section provides generalized yet detailed protocols for the production, isolation, and genetic manipulation of *S. rosa* subsp. *notoensis*, based on established methodologies for

Streptomyces.

Cultivation and Fermentation

This protocol aims to produce nanaomycins in a liquid culture.

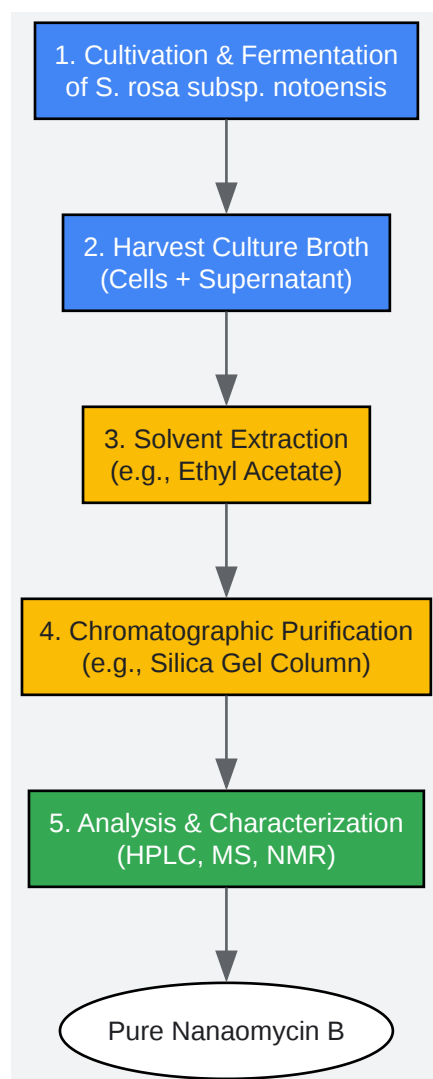
- **Seed Culture Preparation:** Inoculate a loopful of *S. rosa* subsp. *notoensis* spores or mycelia from an agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C for 48-72 hours on a rotary shaker (200 rpm).
- **Production Culture Inoculation:** Transfer the seed culture (5-10% v/v) into a 2L flask containing 500 mL of production medium. A typical medium might consist of glucose, soybean meal, yeast extract, and inorganic salts, with low phosphate to maximize yield.
- **Fermentation:** Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker (200 rpm). Monitor growth (mycelial dry weight) and pH.
- **Harvest:** After the incubation period, harvest the entire culture broth for extraction.

Extraction and Purification

This protocol describes the isolation of nanaomycins from the culture broth.^{[1][20]}

- **pH Adjustment:** Adjust the pH of the whole culture broth to 4.0 using HCl.
- **Solvent Extraction:** Extract the broth twice with an equal volume of an organic solvent such as ethyl acetate. Combine the organic layers.
- **Concentration:** Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a crude oily extract.
- **Silica Gel Chromatography:** Dissolve the crude extract in a minimal amount of chloroform-methanol and apply it to a silica gel column pre-equilibrated with chloroform.
- **Elution:** Elute the column with a stepwise gradient of increasing methanol in chloroform. Collect fractions and monitor them by thin-layer chromatography (TLC).

- Further Purification: Pool fractions containing the desired nanaomycin (e.g., **Nanaomycin B**). Further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC).
- Characterization: Confirm the identity and purity of the final compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.



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Experimental workflow for **Nanaomycin B** production, extraction, and purification.

Genetic Manipulation via Intergeneric Conjugation

This protocol provides a method for introducing plasmid DNA from *E. coli* into *Streptomyces*, a common technique for gene knockout or overexpression studies.^{[15][21]}

- Prepare E. coli Donor Strain: Use an E. coli donor strain (e.g., ET12567/pUZ8002) carrying the desired plasmid. Grow the donor strain in LB broth with appropriate antibiotics to mid-log phase.
- Prepare Streptomyces Recipient: Grow *S. rosa* subsp. *notoensis* in liquid medium to the mid-log phase. Harvest the mycelia by centrifugation and wash with fresh medium.
- Conjugation: Mix the E. coli donor cells and Streptomyces recipient mycelia. Plate the mixture onto a suitable agar medium (e.g., ISP4) and incubate at 30°C for 16-20 hours.
- Selection: Overlay the plates with a soft agar layer containing an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and a selection agent for the plasmid.
- Incubate and Isolate: Continue incubation for several days until Streptomyces exconjugant colonies appear. Isolate and purify these colonies on fresh selective media.

Cell-Free Enzyme Assays

This protocol is for assaying the activity of the enzymes involved in the final biosynthetic steps.

[\[11\]](#)

- Prepare Cell-Free Extract: Grow *S. rosa* subsp. *notoensis* in production medium. Harvest mycelia, wash, and resuspend in a buffer (e.g., potassium phosphate buffer, pH 7.0). Lyse the cells using sonication or a French press. Centrifuge at high speed to obtain a clear cell-free supernatant.
- Assay for Nanaomycin A Monooxygenase:
 - Set up a reaction mixture containing the cell-free extract, Nanaomycin A, and NADH (or NADPH) in a buffer.
 - Incubate at 30°C. The reaction requires oxygen.
 - Stop the reaction at various time points and extract with ethyl acetate.
 - Analyze the product (Nanaomycin E) by HPLC or TLC.
- Assay for **Nanaomycin B** Synthetase:

- Set up a reaction mixture containing the cell-free extract, Nanaomycin E, and NADH (or NADPH).
- Incubate, stop the reaction, and extract as described above.
- Analyze the product (**Nanaomycin B**) by HPLC or TLC.

Conclusion and Future Perspectives

Streptomyces rosa subsp. *notoensis* is a valuable source of the nanaomycin family of antibiotics. The biosynthesis of **Nanaomycin B** is a well-defined process involving a cascade of specific enzymatic reactions, which are tightly regulated by complex signaling networks sensitive to environmental cues like phosphate levels. The detailed protocols and quantitative data provided herein offer a solid foundation for researchers aiming to study, produce, or engineer these compounds.

Future work could focus on several key areas:

- Genetic Engineering: Overexpression of pathway-specific activators or deletion of repressive global regulators could significantly enhance **Nanaomycin B** titers.[2]
- Heterologous Expression: Cloning the **nanaomycin BGC** into a more genetically tractable and high-producing host strain could streamline production and facilitate pathway engineering.
- Enzymatic Studies: Detailed structural and mechanistic studies of Nanaomycin A monooxygenase and **Nanaomycin B** synthetase could provide insights for biocatalytic applications and the generation of novel analogues.
- Activation of Silent Clusters: Applying genome mining and elicitor screening techniques to *S. rosa* subsp. *notoensis* may unlock the production of other cryptic secondary metabolites with novel bioactivities.[17]

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